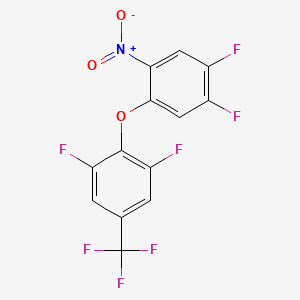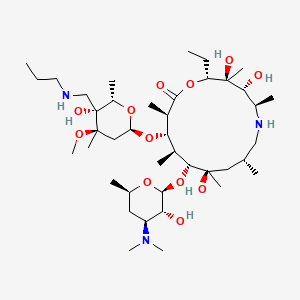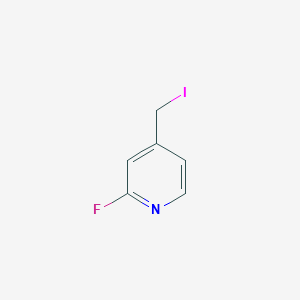
O-Ethyl Elagolix Methoxy-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Elagolix Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of Elagolix. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . Another method involves the alkoxymercuration of alkenes, where an alkene is treated with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl Elagolix Methoxy-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
O-Ethyl Elagolix Methoxy-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Elagolix and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Elagolix.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
O-Ethyl Elagolix Methoxy-d3 exerts its effects by acting as a gonadotropin-releasing hormone receptor antagonist. It competes with endogenous gonadotropin-releasing hormone for receptor occupancy, thereby blocking the receptors upon binding . This leads to a dose-dependent suppression of luteinizing hormone and follicle-stimulating hormone, resulting in decreased levels of estradiol and progesterone .
Comparison with Similar Compounds
Similar Compounds
Elagolix: The parent compound, which is also a gonadotropin-releasing hormone receptor antagonist.
Elagolix Methoxy-d3 Sodium Salt: A labeled analogue used for similar research purposes.
Uniqueness
O-Ethyl Elagolix Methoxy-d3 is unique due to the incorporation of deuterium atoms, which makes it valuable for studies involving isotopic labeling. This allows for precise tracking and quantification in metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C34H34F5N3O5 |
|---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
ethyl 4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C34H34F5N3O5/c1-4-47-29(43)17-10-18-40-27(22-11-6-5-7-12-22)20-42-32(44)30(23-13-8-16-28(46-3)31(23)36)21(2)41(33(42)45)19-24-25(34(37,38)39)14-9-15-26(24)35/h5-9,11-16,27,40H,4,10,17-20H2,1-3H3/t27-/m0/s1/i3D3 |
InChI Key |
KSJCDYANYVOJPK-ZOQQQWHXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)OCC)CC4=C(C=CC=C4F)C(F)(F)F)C |
Canonical SMILES |
CCOC(=O)CCCNC(CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)







![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)

![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

